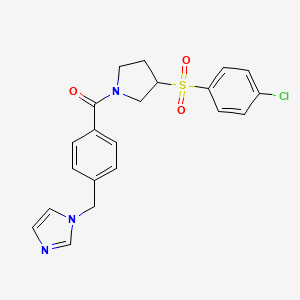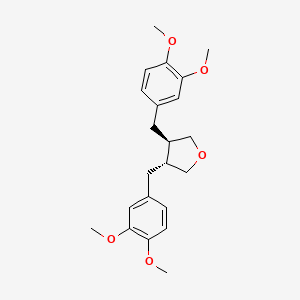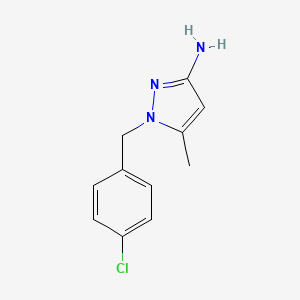![molecular formula C10H15NO B2928068 Methyl[2-(3-methylphenoxy)ethyl]amine CAS No. 200350-18-1](/img/structure/B2928068.png)
Methyl[2-(3-methylphenoxy)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl[2-(3-methylphenoxy)ethyl]amine” is an organic compound that falls under the category of amines. Amines are derivatives of ammonia, in which one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Synthesis Analysis
The synthesis of amines like “Methyl[2-(3-methylphenoxy)ethyl]amine” can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves the S N 2 reactions of alkyl halides with ammonia and other amines . The Gabriel synthesis, which involves the alkylation of potassium phthalimide followed by hydrolysis of the N ‑alkyl phthalimide, is also used . Reductive amination of aldehydes or ketones is another common method .Molecular Structure Analysis
The molecular structure of “Methyl[2-(3-methylphenoxy)ethyl]amine” can be represented by the IUPAC name N-methyl-2-(2-methylphenoxy)ethanamine. The Inchi Code for this compound is 1S/C10H15NO/c1-9-5-3-4-6-10(9)12-8-7-11-2/h3-6,11H,7-8H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involving amines like “Methyl[2-(3-methylphenoxy)ethyl]amine” are diverse. Amines can undergo reactions such as alkylation, acylation, and sulfonation . They can also participate in oxidation reactions .Physical And Chemical Properties Analysis
Amines are generally high-boiling liquids or solids that are combustible but not extremely flammable at room temperature . The physical and chemical properties of a specific amine like “Methyl[2-(3-methylphenoxy)ethyl]amine” would depend on its specific structure.Applications De Recherche Scientifique
1. Synthesis and Applications of m-Aryloxy Phenols
- Summary of Application : m-Aryloxy phenols, which can be synthesized from compounds like “Methyl[2-(3-methylphenoxy)ethyl]amine”, have a wide range of applications. They are used as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Methods of Application : The synthesis of m-aryloxy phenols involves the use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions .
- Results or Outcomes : m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
2. Synthesis and Pharmacological Activities of Phenoxy Acetamide Derivatives
- Summary of Application : Phenoxy acetamide and its derivatives, which can be synthesized from compounds like “Methyl[2-(3-methylphenoxy)ethyl]amine”, have been studied for their potential pharmacological activities .
- Methods of Application : The synthesis of phenoxy acetamide derivatives involves the reaction of substituted phenols with chloro acetic acid in the presence of acetone and anhydrous potassium carbonate .
- Results or Outcomes : The synthesized phenoxy acetamide derivatives have shown promising results in terms of safety and efficacy, enhancing the quality of life .
3. Proton NMR Spectroscopy
- Summary of Application : Proton NMR (Nuclear Magnetic Resonance) spectroscopy is a powerful tool used for determining the structure of organic compounds, including “Methyl[2-(3-methylphenoxy)ethyl]amine”. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules .
- Methods of Application : The compound is placed in a strong magnetic field, and its hydrogen atoms’ response to radio frequency pulses is measured .
- Results or Outcomes : The resulting spectrum provides information about the number and type of chemical entities in the molecule .
4. Synthesis of Cresol Derivatives
- Summary of Application : Cresols, which can be synthesized from compounds like “Methyl[2-(3-methylphenoxy)ethyl]amine”, are used in the production of antioxidants, disinfectants, and solvents .
- Methods of Application : The synthesis of cresols involves the methylation of phenol with methanol over a solid acid catalyst .
- Results or Outcomes : Cresols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
5. Herbicidal Ionic Liquids
- Summary of Application : Ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized. These compounds have potential applications as herbicides .
- Methods of Application : The synthesis of these ionic liquids involves the substitution of the phenoxyethylammonium group in the ring and the length of the alkyl chain .
- Results or Outcomes : The herbicidal activity of the compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .
6. Synthesis of Bioactive Natural Products
- Summary of Application : Phenol derivatives, which can be synthesized from compounds like “Methyl[2-(3-methylphenoxy)ethyl]amine”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
- Methods of Application : The synthesis of these derivatives involves innovative synthetic methods for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .
- Results or Outcomes : These compounds impart specific properties and have potential biological activities .
Safety And Hazards
Safety data sheets provide information about the potential hazards of a chemical substance and the necessary safety precautions. For example, a similar compound, N-Ethylmethylamine, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a highly flammable liquid and vapor that causes severe skin burns and eye damage, and is harmful if swallowed, in contact with skin, or if inhaled .
Orientations Futures
The future directions in the study and application of amines like “Methyl[2-(3-methylphenoxy)ethyl]amine” are vast. In medicinal chemistry, there is ongoing research into the synthesis and pharmacological activities of amines and their derivatives as potential therapeutic candidates . This opens up opportunities for the design of new derivatives that could enhance the quality of life .
Propriétés
IUPAC Name |
N-methyl-2-(3-methylphenoxy)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9-4-3-5-10(8-9)12-7-6-11-2/h3-5,8,11H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAUDTDSROSIAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl[2-(3-methylphenoxy)ethyl]amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dimethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2927985.png)
![6-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2927987.png)


![4-[(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic Acid](/img/structure/B2927991.png)

![2-(2H-1,3-benzodioxol-5-yl)-5-[(2-chloro-6-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2927996.png)
![2,4-Dihydro-6H-furo[3,4-c]pyrazol-6-one hydrochloride](/img/structure/B2927997.png)
![3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid](/img/structure/B2927999.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2928001.png)

![(E)-3-phenyl-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2928003.png)
![2-(3-chlorobenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2928006.png)
![8-((3,4-Dimethylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2928008.png)